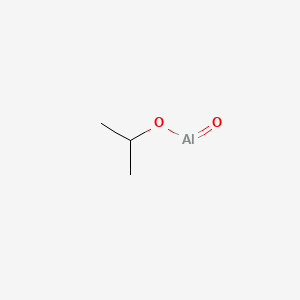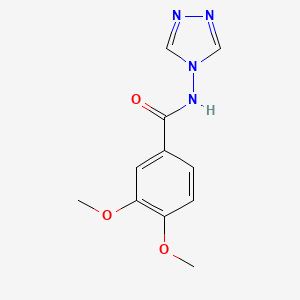![molecular formula C11H11N5 B14143177 5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 361364-74-1](/img/structure/B14143177.png)
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of 1-phenylbutane-1,3-dione with aromatic aldehydes and 5-aminotetrazole monohydrate. This reaction is carried out under solvent-free conditions at temperatures ranging from 160°C to 170°C, without the need for a catalyst . The reaction yields colorless or light yellow crystalline solids that are soluble in chloroform, DMSO, and DMF, but insoluble in water and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods described above can be scaled up for industrial applications. The solvent-free synthesis approach is particularly advantageous for industrial production due to its simplicity and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It reacts with α,β-unsaturated carbonyl compounds to form derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used as a reagent for oxidation reactions.
Substitution: The reaction with α,β-unsaturated carbonyl compounds is typically carried out in methanol in the presence of sodium methoxide.
Major Products
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
科学的研究の応用
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities.
Materials Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its ability to form strong enzyme-substrate complexes in biological media. This interaction is facilitated by the compound’s tetrazolo[1,5-a]pyrimidine core, which can interact with various molecular targets and pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
Tetrazolo[5,1-b]quinazolines: These compounds are synthesized from 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine and exhibit similar biological activities.
Dihydropyrimidin-2-one Derivatives: These compounds also exhibit a broad spectrum of biological activities and share structural similarities with this compound.
Uniqueness
This compound is unique due to its ability to form strong enzyme-substrate complexes and its broad spectrum of biological activities. Its structural features also make it a versatile building block for the synthesis of more complex heterocyclic compounds.
特性
CAS番号 |
361364-74-1 |
|---|---|
分子式 |
C11H11N5 |
分子量 |
213.24 g/mol |
IUPAC名 |
5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H11N5/c1-8-7-10(9-5-3-2-4-6-9)16-11(12-8)13-14-15-16/h2-7,10H,1H3,(H,12,13,15) |
InChIキー |
IDMQIZDTPHMAHG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(N2C(=NN=N2)N1)C3=CC=CC=C3 |
溶解性 |
20 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


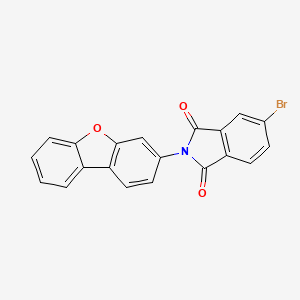
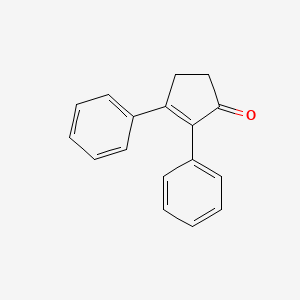
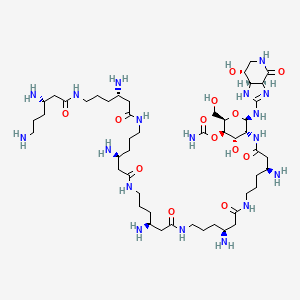
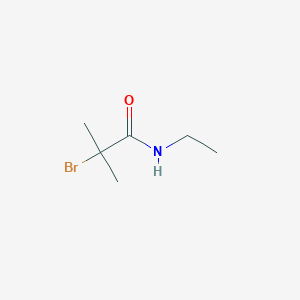
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
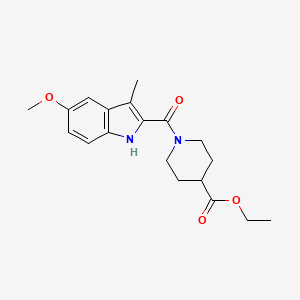
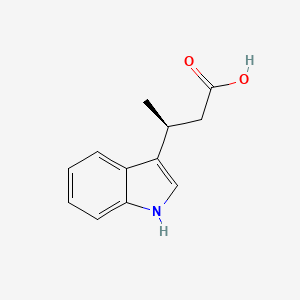
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
![5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14143143.png)
